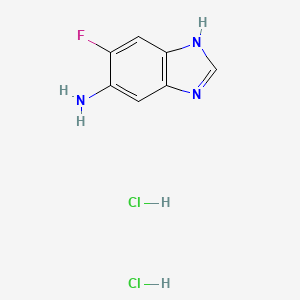

6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural studies of amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids have been conducted to explore the formation of strong hydrogen bond interactions and to analyze the impact of various anions on the acidity of the benzimidazolic and amide groups. These studies contribute to understanding the chemical properties and potential applications of benzimidazole derivatives in scientific research (Avila-Montiel et al., 2015).

Antimicrobial and Anti-inflammatory Applications

A series of fluorinated benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This research highlights the potential use of these compounds in developing new therapeutic agents targeting bacterial infections and inflammation-related diseases (Binoy et al., 2021).

Development of Fluorescent Probes

Novel aminated benzimidazo[1,2-a]quinolines have been synthesized and characterized as potential fluorescent probes for DNA detection. These compounds exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their application in molecular biology and genetic engineering for the detection and analysis of DNA (Perin et al., 2011).

Antineoplastic and Antifilarial Agents

Research on certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives has shown significant antineoplastic and antifilarial activities. These findings open avenues for the development of new drugs for cancer therapy and the treatment of filarial infections (Ram et al., 1992).

Solid-Phase Synthesis for Diverse Libraries

The combinatorial liquid-phase synthesis technique has been utilized to construct diverse libraries of benzimidazole compounds. This method demonstrates the potential for rapid and efficient development of new compounds for various research applications, including drug discovery and material science (Yeh et al., 2000).

Future Directions

Benzimidazole and its derivatives have been extensively studied due to their broad range of chemical and biological properties . They have shown potential in various fields such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, it is expected that research on 6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride and similar compounds will continue to be a promising area in the future.

Mechanism of Action

Target of Action

Benzimidazoles, a key heterocycle in therapeutic chemistry, are known to act as corrosion inhibitors for various metals and alloys .

Mode of Action

Benzimidazole derivatives, in general, are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

properties

IUPAC Name |

6-fluoro-1H-benzimidazol-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3.2ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;;/h1-3H,9H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBCTQPCKMHVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=CN2)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2635097.png)

![[3-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B2635098.png)

![2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2635100.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2635106.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635107.png)

![6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2635112.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea](/img/structure/B2635115.png)